molecular formula C8H17NO B1377393 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol CAS No. 1432680-77-7

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol

Cat. No.: B1377393
CAS No.: 1432680-77-7
M. Wt: 143.23 g/mol
InChI Key: IUNFLTXQCGMMKR-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol is a bicyclic amino alcohol characterized by a cyclopropane ring fused to an aminomethyl group and a branched alcohol moiety. Its molecular formula is C₁₁H₂₃NO (molecular weight: 185.31 g/mol) .

Properties

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)7(10)8(5-9)3-4-8/h6-7,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNFLTXQCGMMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CC1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to form the aminomethylcyclopropane intermediate. This intermediate is then subjected to a Grignard reaction with 2-methylpropan-1-ol to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process might also involve purification steps such as distillation or recrystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropyl ketones, while reduction could produce various cyclopropylamines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol C₁₁H₂₃NO Cyclopropane, aminomethyl, secondary alcohol 185.31 Strained cyclopropane; branched alcohol
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO Cyclopropane, ketone, aryl chloride 206.67 Aromatic ketone; electron-withdrawing Cl
(S)-2-Amino-1,1-diphenylpropan-1-ol C₁₅H₁₇NO Diphenyl, amino alcohol 227.30 Chiral center; aromatic stabilization
(S)-1-Aminopropan-2-ol C₃H₉NO Simple amino alcohol 75.11 Minimal steric hindrance; versatile synthon
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ Cyclopropane, aminomethyl, ester, hydrochloride 187.65 Esterified derivative; salt form for stability

Physicochemical Properties

  • Polarity and Solubility: The target compound’s alcohol and amine groups enhance polarity compared to purely hydrocarbon cyclopropanes (e.g., 1-(1-alkynyl)cyclopropyl ketones ). However, its branched alkyl chain may reduce aqueous solubility relative to simpler amino alcohols like (S)-1-aminopropan-2-ol .
  • Stability: Cyclopropane rings are inherently strained but stabilized by conjugation with electron-donating groups (e.g., aminomethyl). In contrast, cyclopropane ketones (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) are more prone to ring-opening reactions due to electron-withdrawing substituents .

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol, a compound featuring a cyclopropyl moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of similar cyclopropyl-containing compounds. For instance, a related compound demonstrated potent activity against Plasmodium falciparum, with an effective concentration (EC50) of 40 nM and no cytotoxicity to human cells. The mechanism involved targeting the cytochrome b component of the mitochondrial electron transport chain, crucial for parasite survival and energy metabolism .

Inhibition of PI3-Kinase

Another area of interest is the compound's potential as an inhibitor of Class I PI3-kinase enzymes. Inhibitors in this class have shown promise in treating various cancers and inflammatory diseases by disrupting cellular proliferation pathways. The inhibition mechanism is believed to involve blocking specific isoforms of PI3-kinase, which are pivotal in cellular signaling processes .

Table 1: Biological Activity Overview

Activity Type Target Pathogen/Process EC50 (µM) Cytotoxicity (CC50, µM) Reference
AntimalarialPlasmodium falciparum0.040>40
PI3-Kinase InhibitionCancer Cell LinesTBDTBD

Case Study 1: Antimalarial Efficacy

In a controlled study, analogs of this compound were tested against P. falciparum. The results indicated that modifications to the cyclopropyl group significantly impacted the compound's efficacy. The optimal structure demonstrated a 40-fold increase in activity compared to less favorable substitutions, highlighting the importance of structural integrity for biological function .

Case Study 2: Cancer Therapeutics

A separate investigation into the compound's role as a PI3-kinase inhibitor revealed promising results in vitro. Compounds with similar structures showed significant inhibition of tumor cell proliferation, suggesting that further exploration could lead to effective cancer therapies .

Future Directions in Research

Ongoing research should focus on:

  • Optimization of Structural Variants : Identifying which modifications enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal models to assess pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Elucidating detailed pathways through which these compounds exert their effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
Reactant of Route 2
1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol

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